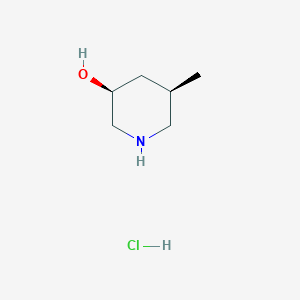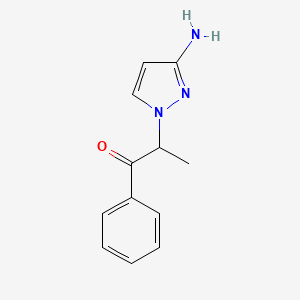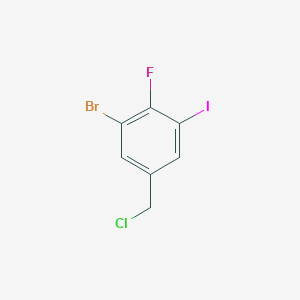
1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene is an organic compound characterized by the presence of bromine, chlorine, fluorine, and iodine atoms on a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene can be synthesized through multiple synthetic routes. One common method involves the halogenation of benzene derivatives. The reaction typically requires the use of halogenating agents such as bromine, chlorine, fluorine, and iodine under controlled conditions to ensure the selective addition of halogens to the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These reactions are carried out in reactors designed to handle hazardous chemicals safely. The process involves the careful control of temperature, pressure, and the concentration of reactants to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Substitution reactions are common, where one of the halogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Less halogenated benzene derivatives.
Substitution: Halogenated or functionalized benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is explored for its potential medicinal properties, including its use as a precursor in drug synthesis.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene is unique due to its combination of halogens on the benzene ring. Similar compounds include:
1-Bromo-3-chlorobenzene: Lacks fluorine and iodine atoms.
1-Bromo-2-fluorobenzene: Lacks chlorine and iodine atoms.
1-Bromo-5-(chloromethyl)benzene: Lacks fluorine and iodine atoms.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
2091400-93-8 |
|---|---|
Formule moléculaire |
C7H4BrClFI |
Poids moléculaire |
349.36 g/mol |
Nom IUPAC |
1-bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4BrClFI/c8-5-1-4(3-9)2-6(11)7(5)10/h1-2H,3H2 |
Clé InChI |
XKRKONLQWZQPNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)F)I)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


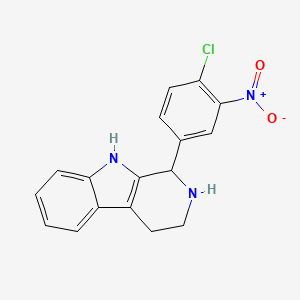
![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)
![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
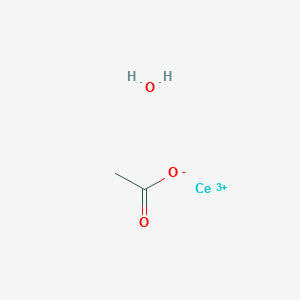
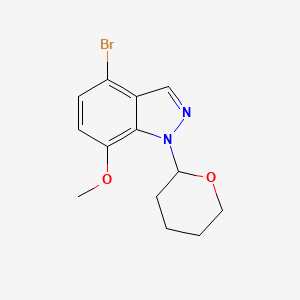
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)



![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
